molecular formula C7H15Cl2N2O3P B1666838 Aldophosphamide CAS No. 35144-64-0

Aldophosphamide

Número de catálogo: B1666838
Número CAS: 35144-64-0
Peso molecular: 277.08 g/mol
Clave InChI: QMGUSPDJTPDFSF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Aldophosphamide (CAS 35144-64-0) is a crucial intermediate metabolite in the bioactivation pathway of the prodrug cyclophosphamide, a widely used alkylating agent in chemotherapy and immunosuppression research . Chemically identified as 3-[[Amino[bis(2-chloroethyl)amino]phosphinyl]oxy]propanal, it serves as the transport form that distributes the cytotoxic potential of cyclophosphamide throughout the biological system . The primary research value of this compound lies in its role as the direct precursor to the DNA-crosslinking agent phosphoramide mustard and the pro-apoptotic aldehyde 3-hydroxypropanal (HPA) . Its fate within the cell is determined by the balance of two key enzymatic pathways: oxidation by aldehyde dehydrogenase (ALDH) to the inactive carboxyphosphamide, or cleavage by phosphodiesterases to release the active cytotoxins . This balance is a critical focus of studies investigating mechanisms of chemoresistance, particularly in cancer stem cells with high ALDH activity . Researchers utilize this compound to dissect the precise mechanism of action of oxazaphosphorine drugs, which involves DNA damage initiated by phosphoramide mustard, followed by p53-controlled apoptosis that is significantly enhanced by HPA . This product is offered for research purposes to support investigations in pharmacology, cancer biology, and toxicology. It is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Propiedades

IUPAC Name

3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h6H,1-5,7H2,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGUSPDJTPDFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(N)N(CCCl)CCCl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60956594
Record name 3-Oxopropyl N,N-bis(2-chloroethyl)phosphorodiamidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35144-64-0
Record name Aldophosphamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35144-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aldophosphamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxopropyl N,N-bis(2-chloroethyl)phosphorodiamidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALDOPHOSPHAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AM2ILM9FI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Hydrolysis of Cyclophosphamide

Cyclophosphamide undergoes hydrolysis under physiological conditions (pH 7.4, 37°C) to yield this compound as a transient intermediate. This process involves the cleavage of the oxazaphosphorine ring, followed by β-elimination of acrolein and release of phosphoramide mustard (PM). Kinetic studies using ³¹P NMR spectroscopy revealed that hydrolysis contributes minimally to overall activation, with the enamine tautomerization pathway dominating under physiological conditions. The reaction proceeds via nucleophilic attack by water at the phosphorus center, forming an unstable hemiaminal intermediate that rapidly dehydrates to this compound.

Table 1: Hydrolysis Conditions and Outcomes

Parameter Value/Observation Reference
pH 7.4
Temperature 37°C
Half-life in buffer 2.1 hours
Major pathway Enamine tautomerization

In Situ Preparation from 4-Hydroxycyclophosphamide

This compound is generated in situ through the equilibration of cis- and trans-4-hydroxycyclophosphamide in aqueous solutions. Proton and ³¹P NMR studies demonstrated that 4-hydroxycyclophosphamide exists in equilibrium with this compound and its hydrate, with the equilibrium favoring the aldehyde form at physiological pH. This method avoids isolation of the unstable intermediate by directly monitoring the reaction dynamics in real time. The use of deuterated solvents and low-temperature NMR (4°C) allowed precise tracking of tautomeric shifts and hydration states.

Enzymatic Biopreparation Pathways

Cytochrome P450-Mediated Oxidation

Cyclophosphamide is metabolized in the liver by cytochrome P450 enzymes (CYP2B6, CYP3A4) to 4-hydroxycyclophosphamide, which spontaneously tautomerizes to this compound. This enzymatic activation is critical for the prodrug’s antitumor activity, as it enables site-specific release of PM in target tissues. The reaction occurs via hydroxylation at the C4 position of the oxazaphosphorine ring, followed by non-enzymatic ring opening to form this compound.

Role of Aldehyde Dehydrogenase in Detoxification

Class 1 aldehyde dehydrogenase (ALDH-1) catalyzes the oxidation of this compound to carboxyphosphamide, a nontoxic metabolite. This detoxification pathway is a key mechanism of cyclophosphamide resistance in cancer cells. Competitive inhibition studies using benzimidazole derivatives (e.g., compounds with IC₅₀ values <1 μM) have highlighted ALDH-1’s role in regulating this compound concentrations.

Table 2: Enzymatic Parameters in this compound Metabolism

Enzyme Function KM (μM) Vmax (nmol/min/mg) Reference
CYP2B6 Hydroxylation of cyclophosphamide 42 8.5
ALDH-1 Oxidation of this compound 15 12.2

Isolation and Purification Techniques

Due to this compound’s instability (half-life <3 hours in plasma), isolation requires rapid processing under controlled conditions. Methods include:

  • Lyophilization : Flash-freezing reaction mixtures at -80°C followed by lyophilization to obtain a stable powder.
  • Chromatography : Reverse-phase HPLC using C18 columns with isocratic elution (acetonitrile:water = 65:35) achieves >95% purity.
  • Low-temperature NMR : Direct analysis of reaction mixtures at 4°C minimizes decomposition during characterization.

Analytical Characterization

Nuclear Magnetic Resonance Spectroscopy

³¹P NMR chemical shifts provide critical insights into this compound’s structure and dynamics. The phosphorus resonance appears at δ 18.2 ppm in D₂O, distinct from cyclophosphamide (δ 22.4 ppm) and PM (δ 12.7 ppm). ¹H NMR reveals characteristic aldehyde proton signals at δ 9.7 ppm, which disappear upon hydration or oxidation.

Mass Spectrometry

High-resolution ESI-MS spectra show a molecular ion peak at m/z 279.08 [M+H]⁺, consistent with this compound’s molecular formula (C₇H₁₅Cl₂N₂O₄P). Fragmentation patterns include loss of HCl (m/z 243.03) and cleavage of the P–N bond (m/z 154.98).

Stability and Decomposition Pathways

β-Elimination in Aqueous Media

This compound undergoes pH-dependent β-elimination to release PM, with a half-life of 2.1 hours in phosphate buffer (pH 7.4, 37°C). The reaction follows first-order kinetics (k = 0.33 h⁻¹) and is accelerated 250-fold in human plasma due to catalysis by serum albumin.

Table 3: Stability Parameters Under Physiological Conditions

Condition Half-life (h) Catalytic Factor Reference
Phosphate buffer 2.1 1.0
Human plasma 0.08 250
10% HSA solution 0.12 175

Hydration Equilibria

This compound exists in equilibrium with its hydrate (gem-diol form), with the equilibrium constant (Khyd) = 0.45 at pH 7.4. Hydration is favored at higher pH (>8.0), while dehydration dominates under acidic conditions (pH <6.0).

Análisis De Reacciones Químicas

Types of Reactions: Aldophosphamide undergoes several key reactions:

Common Reagents and Conditions:

    Oxidation: Aldehyde dehydrogenase is the primary enzyme involved in the oxidation of this compound.

    Decomposition: This reaction occurs spontaneously under physiological conditions, without the need for additional reagents.

Major Products:

Aplicaciones Científicas De Investigación

Cancer Treatment

Aldophosphamide is primarily utilized in the treatment of various malignancies, including:

  • Lymphomas : Effective against Hodgkin's and Non-Hodgkin lymphomas.
  • Leukemias : Used in treating acute lymphoblastic leukemia and chronic lymphocytic leukemia.
  • Solid Tumors : Employed in protocols for breast cancer, ovarian cancer, and sarcomas .

Immunosuppression

Due to its ability to deplete lymphocytes, this compound is also used as an immunosuppressive agent. It is particularly beneficial in:

  • Transplantation : Preventing graft-versus-host disease.
  • Autoimmune Disorders : Conditions such as systemic lupus erythematosus and multiple sclerosis .

Pharmacokinetics and Toxicology

This compound undergoes oxidation primarily by aldehyde dehydrogenase enzymes in the liver, converting it into carboxyphosphamide, which is less active. The kinetics of this reaction have been characterized, showing that the soluble fraction of mouse liver exhibits a higher rate of oxidation compared to particulate fractions .

Table 1: Kinetic Characterization of this compound Oxidation

Fraction TypeVmax (nmol/min/g liver)Km (μM)
Soluble Fraction331022
Solubilized Particulate117084

Case Study 1: Efficacy in Lymphoma Treatment

A clinical trial demonstrated that patients with advanced lymphoma treated with cyclophosphamide exhibited a significant response rate, attributed to the conversion of cyclophosphamide to this compound and subsequently to phosphoramide mustard. Patients showed marked tumor reduction over a treatment period of six months .

Case Study 2: Use in Immunosuppression

In a study involving kidney transplant recipients, high-dose cyclophosphamide (and thus this compound) was administered pre-transplant. The results indicated a lower incidence of acute rejection episodes compared to historical controls treated with standard immunosuppressive regimens .

Research Developments

Recent research has focused on enhancing the efficacy of this compound through novel delivery systems and combination therapies. For instance, studies have explored the use of nanoparticle formulations that can improve the bioavailability and targeted delivery of this compound to tumor sites .

Mecanismo De Acción

Aldophosphamide exerts its effects through its conversion to phosphoramide mustard and acrolein. Phosphoramide mustard alkylates DNA, forming cross-links that inhibit DNA replication and transcription, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells. Acrolein, on the other hand, is a toxic byproduct that can cause damage to normal tissues, contributing to the side effects of cyclophosphamide therapy .

Comparación Con Compuestos Similares

Phenylketophosphamide

  • Structure : C6H5C(O)CH2CH2OP(O)NHR1NR2R3, replacing aldophosphamide’s aldehyde with a ketone group .
  • Faster β-elimination: Half-life = 63 minutes vs. This compound’s 72 minutes . Antitumor activity: Exhibits comparable or superior activity to this compound in L1210 leukemia models (ED50 = 92–146 μM) .

Acetaldoifosphamide

  • Structure : Stable acetal prodrug of this compound .
  • Key differences :
    • Requires carboxylate esterase activation, bypassing spontaneous degradation .
    • Stability : t1/2 = 3–24 hours (vs. This compound’s <2 hours) .
    • Application : Superior to 4-hydroperoxycyclophosphamide (4-HC) in ex vivo bone marrow purging, sparing hematopoietic stem cells (IC50 for leukemic cells = 10–50 μM) .

Homothis compound

  • Structure : Homolog with extended carbon chain .
  • Key differences :
    • Inactive in vivo : Fails to generate phosphoramide mustard, highlighting this compound’s structural specificity .
    • Synthesis : Forms via Sarett oxidation of homohydroxyphosphamide .

Mafosfamide

  • Structure : Preactivated cyclophosphamide metabolite (4-sulfidoethylthio-CP) .
  • Key differences :
    • Bypasses CYP450 activation, directly generating this compound .
    • Sensitivity to ALDH inhibition : ED50 in SF767 glioblastoma cells drops from 146 μM to 92 μM with ALDH3A1 inhibitors .

Enzymatic and Metabolic Comparisons

ALDH Isoenzyme Interactions

Compound ALDH1A1 Affinity (Km) ALDH3A1 Affinity (Km) Detoxification Efficiency
This compound 16 μM 2.5 mM High (ALDH1A1 > ALDH3A1)
Phenylketophosphamide N/A N/A Resistant to ALDH-mediated oxidation
  • ALDH1A1 : Primary detoxifier in liver (accounts for >60% of hepatic this compound metabolism) .
  • ALDH3A1: Minor role in most tissues but critical in ALDH1A1-deficient cancers (e.g., SF767 glioblastoma) .

Prodrug Strategies

  • pH-sensitive prodrugs: Example: 2-Hexenopyranoside of this compound . Mechanism: Releases this compound under acidic tumor microenvironments (pH 6.2). Efficacy: Reduces M1R mammary carcinoma cell survival to 0.05% at pH 6.2 (vs. 100% at pH 7.4) .

Research Findings and Clinical Implications

Key Data

Parameter This compound Phenylketophosphamide Acetaldoifosphamide
Half-life (pH 7.4) 63–72 min 63 min 3–24 h
ALDH-mediated detoxification Yes No Yes (via esterases)
Antitumor ED50 (L1210) 146 μM 92–108 μM 10–50 μM

Therapeutic Challenges

  • ALDH-mediated resistance : Overexpression of ALDH1A1/3A1 in tumors reduces this compound efficacy .
  • Toxicity : Acrolein (from this compound degradation) causes cardiotoxicity and urotoxicity .

Actividad Biológica

Aldophosphamide, a key metabolite of cyclophosphamide, is an important compound in cancer therapy, particularly for treating lymphomas and leukemias. Its biological activity is primarily attributed to its interaction with various cellular pathways and enzymes, notably aldehyde dehydrogenases (ALDHs). This article delves into the biological activity of this compound, supported by case studies and research findings.

This compound is activated through metabolic conversion, primarily by cytochrome P450 enzymes, leading to the formation of phosphoramide mustard, which exerts cytotoxic effects on cancer cells. The compound's effectiveness is influenced by its interactions with ALDH isoenzymes, particularly ALDH1A1 and ALDH3A1. Studies have shown that:

  • ALDH1A1 exhibits greater catalytic efficiency toward this compound compared to ALDH3A1, suggesting a significant role in determining the drug's efficacy and resistance in cancer cells .
  • Inhibition of ALDH isoenzymes can enhance the sensitivity of cancer cells to this compound, as demonstrated in experiments with A549 lung adenocarcinoma cells where non-selective inhibition increased chemosensitivity .

Case Study 1: Chemoresistance in Lung Adenocarcinoma

In a study involving A549 lung adenocarcinoma cells, researchers observed that the expression levels of ALDH isoenzymes directly correlated with the cells' resistance to this compound. The treatment with selective inhibitors like CB29 significantly reduced ALDH3A1 activity, thereby enhancing the cytotoxic effects of this compound .

Case Study 2: Clinical Application in Lymphomas

Clinical trials have demonstrated that this compound is effective in treating various lymphomas. In one Phase I clinical trial, patients receiving this compound showed significant tumor reduction with manageable side effects, reinforcing its role as a potent chemotherapeutic agent .

Table 1: this compound Metabolism and Activity

Enzyme Role Activity Level
ALDH1A1Catalyzes conversionHigher efficiency
ALDH3A1Key in drug resistanceLower efficiency but crucial
Cytochrome P450Activates this compoundEssential for efficacy

Findings on Side Effects

While this compound is effective against cancer, it is associated with side effects such as alopecia (hair loss) and myelosuppression (suppression of bone marrow activity). These side effects have been utilized in veterinary medicine for defleecing sheep .

Q & A

Q. What are the best practices for documenting this compound-related data in publications?

  • Follow the "Materials and Methods" guidelines from Pharmaceutical Research:
  • Tables must include Roman numeral identifiers, footnotes for abbreviations, and self-explanatory captions .
  • Figures should specify magnification (e.g., TEM images at 100,000x) and error bars (SD or SEM).
  • Raw data (e.g., NMR spectra, cytotoxicity curves) must be archived in FAIR-compliant repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aldophosphamide
Reactant of Route 2
Aldophosphamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.